molecular formula C16H17N3O3S B6469147 6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione CAS No. 2640863-25-6

6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione

Cat. No.: B6469147
CAS No.: 2640863-25-6
M. Wt: 331.4 g/mol
InChI Key: SUNHDNZUBVCPBG-UHFFFAOYSA-N
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Description

6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol with an acid catalyst.

    Introduction of the thia and triazatricyclo moieties: This step involves the reaction of the oxolane derivative with sulfur and nitrogen-containing reagents under controlled conditions.

    Final cyclization and functionalization: The intermediate compounds are then subjected to further cyclization and functionalization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione stands out due to its unique combination of sulfur, nitrogen, and oxygen atoms within a tricyclic framework

Properties

IUPAC Name

6-ethyl-4-(oxolan-2-ylmethyl)-8-thia-4,6,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-2-18-15-12(11-6-3-7-17-13(11)23-15)14(20)19(16(18)21)9-10-5-4-8-22-10/h3,6-7,10H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNHDNZUBVCPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=C(S2)N=CC=C3)C(=O)N(C1=O)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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